molecular formula C14H17NO B14629048 N-tert-Butyl-N-hydroxynaphthalen-2-amine CAS No. 54961-72-7

N-tert-Butyl-N-hydroxynaphthalen-2-amine

Cat. No.: B14629048
CAS No.: 54961-72-7
M. Wt: 215.29 g/mol
InChI Key: LUTCMRJPRGBRLH-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-hydroxynaphthalen-2-amine: is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a tert-butyl group and a hydroxylamine functional group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-hydroxynaphthalen-2-amine typically involves the reaction of tert-butylamine with naphthalene-2-carboxylic acid, followed by hydroxylation. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-N-hydroxynaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-tert-Butyl-naphthalen-2-amine.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-tert-Butyl-N-hydroxynaphthalen-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-hydroxynaphthalen-2-amine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    N-tert-Butyl-naphthalen-2-amine: Lacks the hydroxylamine group, resulting in different chemical reactivity and biological activity.

    N-tert-Butyl-N-hydroxybenzeneamine: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different properties and applications.

Uniqueness: N-tert-Butyl-N-hydroxynaphthalen-2-amine is unique due to the presence of both the tert-butyl and hydroxylamine groups attached to a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

54961-72-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-tert-butyl-N-naphthalen-2-ylhydroxylamine

InChI

InChI=1S/C14H17NO/c1-14(2,3)15(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,16H,1-3H3

InChI Key

LUTCMRJPRGBRLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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